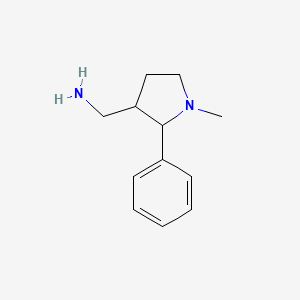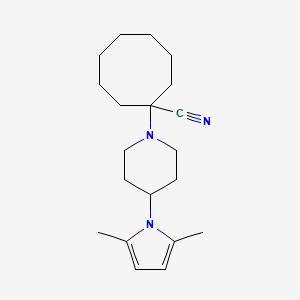![molecular formula C18H21NO B15199440 3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine](/img/structure/B15199440.png)
3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine is an organic compound that features a piperidine ring substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine typically involves the reaction of 4-bromobiphenyl with piperidine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine ring displaces the bromine atom on the biphenyl group. Common bases used in this reaction include potassium carbonate or sodium hydride, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of the cancer cells .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
Biphenyl: A compound consisting of two benzene rings connected by a single bond.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness
3-([1,1’-Biphenyl]-4-ylmethoxy)piperidine is unique due to the presence of both a biphenyl group and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methoxy]piperidine |
InChI |
InChI=1S/C18H21NO/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)14-20-18-7-4-12-19-13-18/h1-3,5-6,8-11,18-19H,4,7,12-14H2 |
InChI Key |
WOZOVXZTEIVCSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


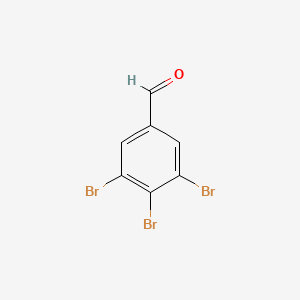
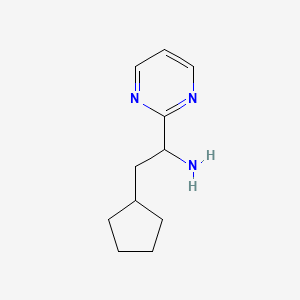


![N2,N2-dimethyl-1H-benzo[d]imidazole-2,4-diamine](/img/structure/B15199381.png)
![5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199385.png)
![2-Ethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B15199398.png)
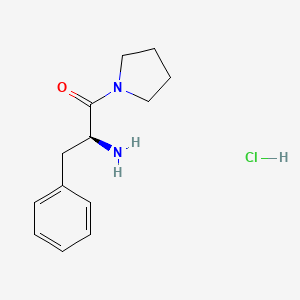
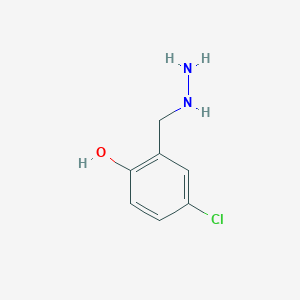
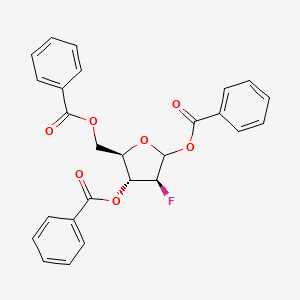
![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)
![2-Ethyl-6-methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B15199436.png)
